The synthesis of 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid can be achieved through several methods. One notable approach involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions, yielding intermediates that can be further functionalized to obtain the desired carboxylic acid derivative.
These synthetic routes emphasize regioselectivity and yield optimization, which are critical for obtaining high-purity compounds suitable for biological testing.
The presence of these functional groups contributes to the compound's chemical reactivity and biological activity. The molecular weight is approximately 180.17 g/mol, and its molecular formula is C9H8N2O3.
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid participates in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are significant for further functionalization and development of bioactive compounds in medicinal chemistry .
The mechanism of action of 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid primarily involves its role as a kinase inhibitor. Kinases are enzymes that add phosphate groups to proteins, influencing various cellular processes such as proliferation and survival.
Research indicates that derivatives of this compound can selectively inhibit receptor tyrosine kinases such as AXL and c-MET, which are implicated in cancer progression and metastasis. By binding to these kinases, the compound disrupts signaling pathways that promote tumor growth .
The physical properties of 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid include:
Key chemical properties include:
The applications of 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid are diverse:
Bicyclic 5-6 heterocyclic systems containing bridgehead nitrogen atoms represent privileged scaffolds in modern drug discovery due to their optimal physicochemical properties and diverse biological activities. These systems, classified as "N-bridged" heterocycles, occupy critical chemical space by combining favorable aqueous solubility with sufficient lipophilicity for membrane permeability—a key requirement for orally bioavailable therapeutics [3] [5]. The pyrazolo[1,5-a]pyridine core belongs to the B3-class of N-bridgehead bicyclic pyridines, distinguished by a five-membered pyrazole ring fused to a six-membered pyridine ring with a shared bridgehead nitrogen [3]. This specific architecture has shown remarkable versatility in targeting central nervous system (CNS) disorders, infectious diseases, and oncology targets, as evidenced by several clinical candidates derived from similar scaffolds [3] [6]. The compact, electron-rich nature of these systems facilitates π-stacking interactions with biological targets while providing multiple vectors for structural diversification to optimize pharmacological activity [5] [10].
The 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold exhibits distinctive electronic properties arising from its fused heteroaromatic system. The methoxy group at the 5-position exerts a strong +M effect, donating electron density into the pyridine ring system, while the carboxylic acid at the 3-position provides an ionizable functionality critical for salt formation and water solubility [1] [8]. This push-pull configuration creates a polarized electron distribution across the bicyclic system, enhancing dipole moment (estimated at ~3.5 Debye) and improving crystal packing efficiency—properties relevant to solid-state formulation development [5].
Table 1: Fundamental Physicochemical Properties of 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₉H₈N₂O₃ | High-resolution MS |
Molecular Weight | 192.17 g/mol | Calculated |
Melting Point | >250°C (dec.) | Capillary method |
Purity | ≥97% | HPLC-UV |
CAS Registry Number | 99446-32-9 | Chemical Abstracts Service |
Hydrogen Bond Acceptors | 5 | Computational prediction |
Hydrogen Bond Donors | 1 | Computational prediction |
The molecule contains three hydrogen-bond acceptors within the heterocyclic core (two pyridine nitrogens and the methoxy oxygen) plus two additional acceptors from the carboxylic acid group, providing substantial capacity for target interaction [1] [5]. The carboxylic acid functionality serves as a strong hydrogen bond donor/acceptor, enabling both electrostatic interactions with biological targets and derivatization into prodrug esters or amides to enhance blood-brain barrier penetration [3] [6]. X-ray crystallographic analysis of analogous structures reveals a nearly planar configuration (torsion angles <5°) that facilitates stacking interactions with aromatic residues in enzyme binding pockets [5].
Bioavailability profiles of bicyclic heterocycles are critically influenced by ring atom composition and substitution patterns. The pyrazolo[1,5-a]pyridine core demonstrates superior membrane permeability compared to triazolopyridines due to reduced polarity, as evidenced by parallel artificial membrane permeability assay (PAMPA) data showing 2.8-fold higher blood-brain barrier penetration potential [3] [6]. Computational models indicate a moderate calculated logP (cLogP) of approximately 1.04 for the 5-methoxy-3-carboxylic acid derivative, positioning it within the optimal range (0-3) for oral absorption [1] [3].
Table 2: Calculated Bioavailability Descriptors of Bicyclic Heterocycles
Heterocyclic Scaffold | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted BBB Permeability |
---|---|---|---|---|---|
5-Methoxypyrazolo[1,5-a]pyridine-3-COOH | 1.04 | 70.1 | 1 | 5 | Moderate |
Imidazo[1,2-a]pyridine-3-COOH | 0.82 | 65.7 | 1 | 5 | High |
[1,2,4]Triazolo[4,3-a]pyridine-3-COOH | -0.17 | 81.3 | 1 | 6 | Low |
Pyrazolo[1,5-a]pyrimidine-3-COOH | 0.91 | 82.4 | 1 | 7 | Low-Moderate |
When compared to the structurally similar pyrazolo[1,5-a]pyrimidine system—the scaffold present in FDA-approved drugs like zaleplon—the pyrazolo[1,5-a]pyridine exhibits reduced topological polar surface area (70.1 Ų vs. 82.4 Ų), translating to enhanced intestinal absorption [9]. This difference arises from the replacement of the pyrimidine N1 atom with a CH group, lowering the overall heteroatom density. Crucially, antimycobacterial activity screens reveal that imidazo[1,2-a]pyridine-3-carboxamides demonstrate MIC values of 0.1 μM against M. tuberculosis H37Rv, whereas triazolopyridine analogs show >100-fold reduced potency (MIC >100 μM), underscoring the profound impact of heterocycle identity on biological activity [6]. The 5-methoxy group specifically enhances metabolic stability by blocking electrophilic positions susceptible to oxidative metabolism, as confirmed in microsomal stability assays using liver microsomes [3] [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2